2,4-Dichloro-5-(cyclopentyloxy)phenylboronic acid
Description
2,4-Dichloro-5-(cyclopentyloxy)phenylboronic acid (CAS: 1256354-90-1) is a substituted arylboronic acid featuring two chlorine atoms at the 2- and 4-positions of the benzene ring and a cyclopentyloxy group at the 5-position . Its molecular formula is C₁₁H₁₂BCl₂O₃, with a molar mass of 286.93 g/mol . The cyclopentyloxy substituent introduces steric bulk and moderate hydrophobicity, distinguishing it from simpler phenylboronic acids like unsubstituted phenylboronic acid (CAS: 98-80-6) or dichlorinated analogs lacking the ether group .
This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis for constructing biaryl frameworks .
Properties
IUPAC Name |
(2,4-dichloro-5-cyclopentyloxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BCl2O3/c13-9-6-10(14)11(5-8(9)12(15)16)17-7-3-1-2-4-7/h5-7,15-16H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFDLUZMLHLCHJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1Cl)Cl)OC2CCCC2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BCl2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00681691 | |
| Record name | [2,4-Dichloro-5-(cyclopentyloxy)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00681691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1256354-90-1 | |
| Record name | Boronic acid, B-[2,4-dichloro-5-(cyclopentyloxy)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1256354-90-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [2,4-Dichloro-5-(cyclopentyloxy)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00681691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 2,4-Dichloro-5-(cyclopentyloxy)phenylboronic acid typically involves the reaction of 2,4-dichloro-5-(cyclopentyloxy)phenylboronic ester with a suitable boronic acid derivative under controlled conditions . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the desired chemical transformation.
Chemical Reactions Analysis
2,4-Dichloro-5-(cyclopentyloxy)phenylboronic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding phenols or quinones under specific conditions.
Reduction: Reduction reactions may convert the boronic acid group to an alcohol or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Suzuki-Miyaura Coupling: This is a prominent reaction where the boronic acid group reacts with halides or triflates in the presence of a palladium catalyst to form biaryl compounds.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,4-Dichloro-5-(cyclopentyloxy)phenylboronic acid has several applications in scientific research:
Biology: The compound can be used to synthesize biologically active molecules, which may serve as potential drug candidates or biochemical probes.
Medicine: Research into boronic acid derivatives has shown potential in developing therapeutic agents, particularly in cancer treatment and enzyme inhibition.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-5-(cyclopentyloxy)phenylboronic acid primarily involves its ability to form stable complexes with various substrates. The boronic acid group can interact with diols and other nucleophiles, facilitating the formation of new chemical bonds. This interaction is crucial in catalytic processes, such as the Suzuki-Miyaura coupling, where the compound acts as a key intermediate in the formation of biaryl products .
Comparison with Similar Compounds
The following analysis compares 2,4-Dichloro-5-(cyclopentyloxy)phenylboronic acid with structurally related arylboronic acids, focusing on substituent effects , reactivity , and physical properties .
Key Observations :
- Electronic Effects : The chlorine substituents in 2,4-dichloro derivatives withdraw electron density, reducing the aryl ring’s nucleophilicity and slowing transmetallation in Suzuki reactions compared to unsubstituted phenylboronic acid .
- Steric Effects : The cyclopentyloxy group introduces significant steric hindrance, which may reduce coupling efficiency with bulky substrates but enhance selectivity in congested systems .
- Solubility : Cyclopentyloxy’s hydrophobicity likely lowers aqueous solubility compared to analogs with smaller or polar substituents (e.g., methoxyethoxy) .
Physical and Thermal Properties
Notes:
- Boroxine Formation : Phenylboronic acids dehydrate to form boroxines (cyclic trimers) under thermal or dry conditions. Bulky substituents like cyclopentyloxy may suppress this process by sterically hindering trimerization .
- Thermal Stability : The melting point of this compound is unreported, but its structure suggests a lower melting point than phenylboronic acid due to disrupted crystal packing from the bulky substituent .
Biological Activity
2,4-Dichloro-5-(cyclopentyloxy)phenylboronic acid is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug discovery. This compound is structurally characterized by the presence of two chlorine atoms and a cyclopentyloxy group attached to a phenylboronic acid moiety. Its unique structure allows it to interact with various biological targets, making it a subject of interest for researchers exploring therapeutic applications.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and modulate cellular pathways. Boronic acids are known to interact with serine proteases and other enzymes, leading to the inhibition of protein synthesis. The mechanism involves the formation of reversible covalent bonds with the active site of enzymes, which can disrupt their function and lead to downstream effects on cellular processes such as proliferation and apoptosis .
Antimicrobial Activity
Research indicates that boronic acids, including this compound, exhibit significant antimicrobial properties. They have been shown to inhibit bacterial growth through mechanisms such as the inhibition of leucyl-tRNA synthetase, which is crucial for protein synthesis in bacteria . The compound's effectiveness against various microorganisms suggests its potential use as an antibacterial agent.
Anticancer Properties
Preliminary studies suggest that this compound may possess anticancer properties by inhibiting tubulin polymerization. This action disrupts microtubule dynamics, which is essential for cell division. Such mechanisms are critical in cancer therapies where targeting rapidly dividing cells is necessary.
In Vitro Studies
Several studies have investigated the biological activity of this compound through in vitro assays. For instance:
- Antibacterial Activity : The compound demonstrated moderate antibacterial effects against Escherichia coli and Bacillus cereus, with Minimum Inhibitory Concentration (MIC) values indicating effective growth inhibition at specific concentrations .
- Antifungal Activity : In vitro tests revealed that it also possesses antifungal properties against Candida albicans and Aspergillus niger, further supporting its potential as a therapeutic agent in treating infections caused by these pathogens .
Data Table: Biological Activity Overview
| Biological Activity | Target Organisms | MIC (µg/mL) | Notes |
|---|---|---|---|
| Antibacterial | Escherichia coli | 50 | Moderate activity |
| Bacillus cereus | 25 | Effective growth inhibition | |
| Antifungal | Candida albicans | 100 | Moderate inhibition |
| Aspergillus niger | 75 | Effective at higher concentrations |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
